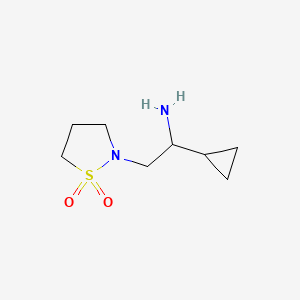
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Patel, Paliwal, and Bhandari (2017) presents the synthesis of N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives, including compounds with structural similarities to N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were evaluated for antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus, Echerichia coli, Candida Albicans, and Mycobacterium tuberculosis, showing significant activity. The synthesis process involves the reaction of Schiff base with amino acetic acid, demonstrating the compound's potential in antimicrobial research applications (Patel, Paliwal, & Bhandari, 2017).
Oxidative C-N Bond Formation
Huo, Tang, Xie, Wang, and Dong (2016) explored the carbon tetrabromide mediated oxidative C-N bond formation, a method that can be applied in synthesizing complex structures similar to N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. This process facilitates the creation of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines under mild and metal-free conditions, indicating its utility in synthesizing nitrogen-containing heterocycles for various scientific research applications (Huo et al., 2016).
Xanthine Oxidase Inhibitors
Zhang, Zhang, Tu, Wu, Zhang, and Meng (2019) reported on the design, synthesis, and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors, with implications for gout treatment. By introducing a tetrazole moiety and optimizing the structure for interaction with the enzyme, they achieved significant inhibitory activity, showcasing the compound's potential in therapeutic applications and highlighting the importance of structural modification in drug design (Zhang et al., 2019).
Modification to Reduce Metabolism by Aldehyde Oxidase
Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, and Guo (2011) explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, an issue relevant for enhancing the stability and efficacy of therapeutic compounds. Their research offers insights into the challenges and strategies in modifying molecular structures to reduce unwanted metabolic degradation, relevant to the development of stable and effective pharmaceuticals (Linton et al., 2011).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)22-14-3-9-23-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAHTYTHZOWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
